molecular formula C14H13N3O5S B11019273 Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11019273
M. Wt: 335.34 g/mol
InChI Key: AELBLOWMMYGHHY-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a nitrobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrobenzoyl Group: The thiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzoyl derivative.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Hydrolysis: Formation of the carboxylic acid derivative.

    Condensation: Formation of various carbon-carbon bonded products depending on the reactants used.

Scientific Research Applications

Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(3-nitrobenzoyl)amino]benzoate: Similar structure but lacks the thiazole ring.

    Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties compared to similar compounds. This can lead to different reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 296.31 g/mol

This compound features a thiazole ring substituted with a nitrophenyl group and an ethyl acetate moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's cytotoxic effects:

StudyCell LineIC50 (μM)Reference
Study 1MCF-7 (Breast Cancer)10.5 ± 0.71
Study 2LLC-Mk2 (Normal Cells)>100
Study 3HepG-2 (Liver Cancer)4.37 ± 0.70

In these studies, the compound exhibited significant cytotoxicity against cancer cell lines while demonstrating a non-toxic profile in normal cells, indicating its potential as a selective anticancer agent.

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.
  • Inhibition of Cell Proliferation : Studies suggest that it disrupts cell cycle progression in cancer cells.
  • Targeting Specific Enzymes : Molecular docking studies indicate that this compound may bind effectively to proteins involved in cancer progression, such as VEGFR-2, showing binding scores comparable to established drugs like Sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. aureus16 μg/ml
E. coli32 μg/ml
P. aeruginosa64 μg/ml

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that this compound showed an IC50 value of 10.5 ± 0.71 μM . This efficacy was attributed to its ability to induce apoptosis and inhibit proliferation.

Case Study 2: Safety Profile in Normal Cells

In another investigation involving LLC-Mk2 normal kidney cells, the compound exhibited a CC50 greater than 100 μM . This indicates that it has a favorable safety profile compared to traditional chemotherapeutics which often show significant toxicity to normal cells.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

ethyl 2-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O5S/c1-2-22-12(18)7-10-8-23-14(15-10)16-13(19)9-4-3-5-11(6-9)17(20)21/h3-6,8H,2,7H2,1H3,(H,15,16,19)

InChI Key

AELBLOWMMYGHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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